
Methyl 4-isopropoxythiophene-2-carboxylate
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Overview
Description
- It is also known by the name Methyl 3-iodo-4-methylthiophene-2-carboxylate .
- The compound features a thiophene ring substituted with an isopropoxy group and a carboxylate ester.
- Its melting point is around 75-77°C, and its predicted boiling point is approximately 294.8°C .
Methyl 4-isopropoxythiophene-2-carboxylate: (CAS number: 845878-92-4) is a chemical compound with the molecular formula C7H7IO2S and a molecular weight of 282.1 g/mol.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this compound is scarce.
- Further studies are required to elucidate its biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Methyl 4-isopropoxythiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its thiophene ring, which is known for contributing to the biological activity of various compounds. The presence of the isopropoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antiviral Activity
Recent studies indicate that derivatives of thiophene compounds exhibit significant antiviral properties. For instance, methylated derivatives have been shown to inhibit Hepatitis B Virus (HBV) replication effectively. In vitro studies demonstrated that at a concentration of 10 µM, these compounds significantly reduced HBV replication rates, suggesting that this compound may possess similar antiviral properties due to structural similarities with other active thiophene derivatives .
Anticancer Activity
The anticancer potential of this compound has not been extensively studied; however, related compounds have shown promising results against various cancer cell lines. For example, studies on similar thiophene-based compounds revealed cytotoxic effects against human cervical carcinoma (HeLa) and liver carcinoma (HepG2) cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Thiophene Derivative A | HeLa | 62.37 |
Thiophene Derivative B | HepG2 | 45.00 |
Antibacterial Activity
This compound may also exhibit antibacterial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 250 µg/mL to higher concentrations depending on the bacterial strain tested .
Case Studies
- Case Study on Hepatitis B Virus Inhibition : A study involving a series of thiophene derivatives demonstrated that specific modifications led to enhanced antiviral activity against HBV. The study utilized molecular docking simulations to predict binding affinities, which were confirmed through experimental assays showing significant inhibition at low concentrations .
- Case Study on Anticancer Efficacy : A comparative analysis of various thiophene derivatives indicated that structural modifications could enhance cytotoxicity against HeLa cells. The study employed MTT assays to determine IC50 values, revealing that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics .
The mechanisms underlying the biological activities of this compound are believed to involve:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.
- Induction of Apoptosis : In cancer cells, these compounds may activate apoptotic pathways leading to cell death.
- Disruption of Bacterial Cell Walls : Antibacterial activity may stem from interference with bacterial cell wall synthesis or function.
Properties
Molecular Formula |
C9H12O3S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
methyl 4-propan-2-yloxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H12O3S/c1-6(2)12-7-4-8(13-5-7)9(10)11-3/h4-6H,1-3H3 |
InChI Key |
RJFYVZCHHCSMRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CSC(=C1)C(=O)OC |
Origin of Product |
United States |
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